2-Chloro-5-methyl-4-nitrophenol
Overview
Description
2-Chloro-5-methyl-4-nitrophenol is an organic compound with the molecular formula C7H6ClNO3. It is a chlorinated nitrophenol derivative, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to a phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-5-methyl-4-nitrophenol is a Gram-negative bacterium, Cupriavidus sp. CNP-8 . This bacterium has been reported to degrade this compound .
Mode of Action
The compound interacts with its target through a two-component FAD-dependent monooxygenase, HnpAB . HnpAB catalyzes the conversion of this compound to 1,2,4-benzenetriol (BT) via chloro-1,4-benzoquinone .
Biochemical Pathways
The degradation of this compound occurs via the 1,2,4-benzenetriol pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in all other Gram-negative this compound-utilizers . HnpC, a BT 1,2-dioxygenase, catalyzes BT ring-cleavage with the formation of maleylacetate .
Pharmacokinetics
CNP-8 , which suggests that it can be metabolized in certain biological systems.
Result of Action
The action of this compound results in its degradation and conversion into other compounds, reducing its concentration in the environment . This is particularly important given that this compound is a pollutant and its degradation can contribute to environmental remediation .
Action Environment
The degradation of this compound by Cupriavidus sp. CNP-8 can occur in various environments, particularly those contaminated with the compound . Environmental factors such as the presence of other organisms, temperature, pH, and nutrient availability could potentially influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
2-Chloro-5-methyl-4-nitrophenol interacts with various enzymes and proteins in biochemical reactions. For instance, in a Gram-negative bacterium, Cupriavidus sp. CNP-8, it is degraded via the 1,2,4-benzenetriol pathway . The enzymes HnpAB and HnpC play crucial roles in this process . HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of this compound to 1,2,4-benzenetriol via chloro-1,4-benzoquinone . HnpC, a 1,2,4-benzenetriol 1,2-dioxygenase, catalyzes the ring-cleavage of 1,2,4-benzenetriol .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its degradation. The degradation process influences cell function by altering metabolic pathways
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to 1,2,4-benzenetriol via chloro-1,4-benzoquinone, catalyzed by the enzyme HnpAB . This is followed by the ring-cleavage of 1,2,4-benzenetriol, catalyzed by the enzyme HnpC . These reactions involve binding interactions with the enzymes, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its degradation. The degradation of this compound by Cupriavidus sp. CNP-8 is concentration-dependent, with a maximum specific degradation rate of 21.2 ± 2.3 μM h−1
Metabolic Pathways
This compound is involved in the 1,2,4-benzenetriol pathway in the Gram-negative bacterium, Cupriavidus sp. CNP-8 . This pathway involves several enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5-methyl-4-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 2-chloro-5-methylphenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to remove impurities.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-4-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Common Reagents and Conditions
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Reduction: 2-Chloro-5-methyl-4-aminophenol
Substitution: Various substituted phenols depending on the nucleophile used
Oxidation: Quinones and other oxidized derivatives
Scientific Research Applications
2-Chloro-5-methyl-4-nitrophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Comparison with Similar Compounds
2-Chloro-5-methyl-4-nitrophenol can be compared with other chlorinated nitrophenols, such as:
- 2-Chloro-4-nitrophenol
- 4-Chloro-2-nitrophenol
- 2,6-Dichloro-4-nitrophenol
Uniqueness
The presence of the methyl group in this compound distinguishes it from other chlorinated nitrophenols. This structural difference can influence its reactivity, solubility, and biological activity, making it unique in its applications and effects.
Properties
IUPAC Name |
2-chloro-5-methyl-4-nitrophenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-4-2-7(10)5(8)3-6(4)9(11)12/h2-3,10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVRNVYZNFWSOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60960570 | |
Record name | 2-Chloro-5-methyl-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60960570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40130-97-0, 4102-84-5 | |
Record name | 2-Chloro-5-methyl-4-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40130-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-4-nitro-o-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004102845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-5-methyl-4-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040130970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-5-methyl-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60960570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-methyl-4-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.803 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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